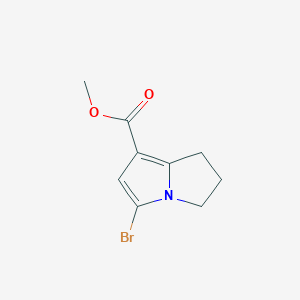

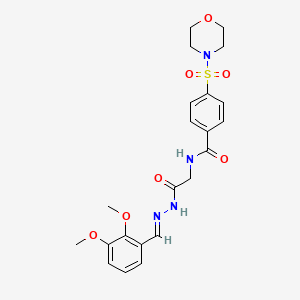

![molecular formula C10H10BrNO4 B2356793 Methyl 2-[2-(bromomethyl)-3-nitrophenyl]acetate CAS No. 2385260-27-3](/img/structure/B2356793.png)

Methyl 2-[2-(bromomethyl)-3-nitrophenyl]acetate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“Methyl 2-[2-(bromomethyl)-3-nitrophenyl]acetate” is a chemical compound with the CAS Number: 2385260-27-3 . It has a molecular weight of 288.1 and its IUPAC name is methyl 2- (2- (bromomethyl)-3-nitrophenyl)acetate . The compound is solid in its physical form .

Molecular Structure Analysis

The InChI code for this compound is1S/C10H10BrNO4/c1-16-10(13)5-7-3-2-4-9(12(14)15)8(7)6-11/h2-4H,5-6H2,1H3 . This code provides a detailed representation of the molecule’s structure. Physical and Chemical Properties Analysis

“this compound” is a solid compound . It has a molecular weight of 288.1 .Scientific Research Applications

Oxidation and Condensation Reactions

Methyl 2-[2-(bromomethyl)-3-nitrophenyl]acetate has been studied in various chemical reactions, including oxidation and Claisen condensation processes. For instance, 3-nitro-o-xylene, when oxidized with chromyl acetate, led to the formation of compounds related to this compound. These compounds were used in further chemical transformations, such as reductive cyclization, to produce other valuable organic compounds (Askam & Keeks, 1969).

Synthesis of Bioactive Compounds

Research has shown the potential of using this compound derivatives in the synthesis of bioactive compounds. For example, the synthesis of methyl N-(4-nitrophenyl)-3-oxomorpholine-2-carboxylate, via rhodium(II) acetate catalyzed intermolecular O–H and intramolecular N–H carbene insertion, represents new and versatile building blocks for synthesizing pharmaceuticals (Trstenjak, Ilaš, & Kikelj, 2013).

Antihypertensive Agents

Derivatives of this compound have been synthesized and assessed for their potential as antihypertensive α-blocking agents. These compounds showed promising pharmacological activities in this context, highlighting the chemical's versatility in medicinal chemistry applications (Abdel-Wahab, Mohamed, Amr, & Abdalla, 2008).

Intermediate in Pharmaceutical Synthesis

This compound and its related compounds have been used as intermediates in the synthesis of various pharmaceuticals. For example, the synthesis of (2-Methyl-3-Nitrophenyl) Acetic Acid, an important intermediate of Ropinirol, was achieved with high yield through a method involving ring closure and oxidation, showcasing the compound's role in the synthesis of therapeutic agents (Kang, 2007).

Enzymatic Activity Studies

The compound and its derivatives have been used in the study of enzymatic activities. For instance, p-Nitrophenyl acetate, a related compound, is commonly used as a substrate for detecting the catalytic activity of esterases. This application is crucial for understanding enzyme function and for developing assays in biochemistry (Levine, Lavis, & Raines, 2008).

Safety and Hazards

The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H302, H312, and H332, indicating that it can be harmful if swallowed, in contact with skin, or if inhaled . The precautionary statements include P260, P270, P280, P402, and P404, suggesting measures to prevent exposure and handle spills or accidents .

Mechanism of Action

Mode of Action

It is known that bromomethyl groups can act as alkylating agents, potentially interacting with nucleophilic sites on biological molecules .

Pharmacokinetics

The presence of the bromomethyl group may influence its bioavailability, as bromine atoms can enhance lipophilicity and membrane permeability .

Result of Action

As an alkylating agent, it may cause modifications to proteins or nucleic acids, potentially leading to changes in cellular function .

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of Methyl 2-[2-(bromomethyl)-3-nitrophenyl]acetate. For instance, the reactivity of bromomethyl groups can be influenced by the surrounding chemical environment .

Properties

IUPAC Name |

methyl 2-[2-(bromomethyl)-3-nitrophenyl]acetate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10BrNO4/c1-16-10(13)5-7-3-2-4-9(12(14)15)8(7)6-11/h2-4H,5-6H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VJMMLPKGGWBXKU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CC1=C(C(=CC=C1)[N+](=O)[O-])CBr |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10BrNO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

288.09 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

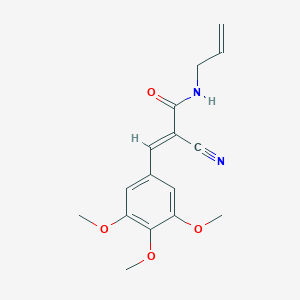

![5-[[3-[(2-Methylpyridin-4-yl)oxymethyl]piperidin-1-yl]methyl]-3-propan-2-yl-1,2,4-oxadiazole](/img/structure/B2356710.png)

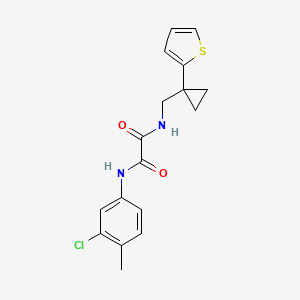

![N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2-(2-fluorophenoxy)acetamide](/img/structure/B2356719.png)

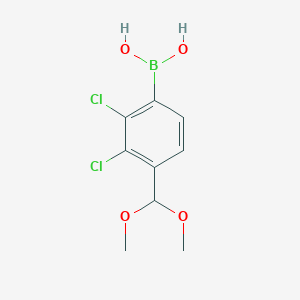

![9-methoxy-2-methyl-4-[2-(methylthio)phenyl]-4,5-dihydro-1,4-benzoxazepin-3(2H)-one](/img/structure/B2356720.png)

![2-(3,4-dimethylphenyl)-N-(7-methylbenzo[1,2-d:3,4-d']bis(thiazole)-2-yl)acetamide](/img/structure/B2356724.png)

![ethyl [4-({2-oxo-2-[(2-thienylmethyl)amino]ethyl}thio)-1H-1,5-benzodiazepin-2-yl]acetate](/img/structure/B2356727.png)

![methyl 2-(1,6,7-trimethyl-8-(3-morpholinopropyl)-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate](/img/structure/B2356733.png)